molecular formula C19H21NO B1613262 4'-Methyl-3-pyrrolidinomethyl benzophenone CAS No. 898793-97-0

4'-Methyl-3-pyrrolidinomethyl benzophenone

Cat. No. B1613262
CAS RN: 898793-97-0
M. Wt: 279.4 g/mol
InChI Key: JXJITBYEPBSPES-UHFFFAOYSA-N
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Description

4’-Methyl-3-pyrrolidinomethyl benzophenone, also known as (3-(Pyrrolidin-1-ylmethyl)phenyl)(p-tolyl)methanone, is a chemical compound with the molecular formula C19H21NO . It belongs to the class of synthetic cathinones.


Molecular Structure Analysis

The molecular structure of 4’-Methyl-3-pyrrolidinomethyl benzophenone consists of a pyrrolidine ring attached to a benzophenone group via a methylene bridge . The molecule contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also features 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 tertiary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Methyl-3-pyrrolidinomethyl benzophenone is approximately 279.38 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the retrieved data.

Scientific Research Applications

Organic Synthesis: Building Block for Complex Molecules

As a versatile building block in organic synthesis, 4’-Methyl-3-pyrrolidinomethyl benzophenone is involved in constructing complex molecules. Its reactivity allows for various chemical transformations, making it a valuable starting material in synthetic organic chemistry .

properties

IUPAC Name

(4-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJITBYEPBSPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643181
Record name (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-3-pyrrolidinomethyl benzophenone

CAS RN

898793-97-0
Record name (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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